Cas no 141484-09-5 (3-Cyclohexen-1-amine, 4-methyl-, (R)-)

3-Cyclohexen-1-amine, 4-methyl-, (R)- structure
141484-09-5 structure
商品名:3-Cyclohexen-1-amine, 4-methyl-, (R)-
CAS番号:141484-09-5
MF:C7H13N
メガワット:111.185
CID:3729382
PubChem ID:15748120

3-Cyclohexen-1-amine, 4-methyl-, (R)- 化学的及び物理的性質

名前と識別子

    • 3-Cyclohexen-1-amine, 4-methyl-, (R)-
    • 3-Cyclohexen-1-amine, 4-methyl-, (1R)-
    • EN300-6735746
    • 141484-09-5
    • SCHEMBL13734046
    • AKOS006364203
    • (1R)-4-methylcyclohex-3-en-1-amine
    • インチ: InChI=1S/C7H13N/c1-6-2-4-7(8)5-3-6/h2,7H,3-5,8H2,1H3/t7-/m0/s1
    • InChIKey: GJIKAJOLWXMKEG-ZETCQYMHSA-N

計算された属性

  • せいみつぶんしりょう: 111.104799419g/mol
  • どういたいしつりょう: 111.104799419g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 8
  • 回転可能化学結合数: 0
  • 複雑さ: 105
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.8
  • トポロジー分子極性表面積: 26Ų

3-Cyclohexen-1-amine, 4-methyl-, (R)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6735746-0.05g
(1R)-4-methylcyclohex-3-en-1-amine
141484-09-5 95.0%
0.05g
$1261.0 2025-03-13
Enamine
EN300-6735746-0.1g
(1R)-4-methylcyclohex-3-en-1-amine
141484-09-5 95.0%
0.1g
$1320.0 2025-03-13
Enamine
EN300-6735746-5.0g
(1R)-4-methylcyclohex-3-en-1-amine
141484-09-5 95.0%
5.0g
$4349.0 2025-03-13
Enamine
EN300-6735746-1.0g
(1R)-4-methylcyclohex-3-en-1-amine
141484-09-5 95.0%
1.0g
$1500.0 2025-03-13
Enamine
EN300-6735746-10.0g
(1R)-4-methylcyclohex-3-en-1-amine
141484-09-5 95.0%
10.0g
$6450.0 2025-03-13
Enamine
EN300-6735746-2.5g
(1R)-4-methylcyclohex-3-en-1-amine
141484-09-5 95.0%
2.5g
$2940.0 2025-03-13
Enamine
EN300-6735746-0.25g
(1R)-4-methylcyclohex-3-en-1-amine
141484-09-5 95.0%
0.25g
$1381.0 2025-03-13
Enamine
EN300-6735746-0.5g
(1R)-4-methylcyclohex-3-en-1-amine
141484-09-5 95.0%
0.5g
$1440.0 2025-03-13

3-Cyclohexen-1-amine, 4-methyl-, (R)- 関連文献

3-Cyclohexen-1-amine, 4-methyl-, (R)-に関する追加情報

Introduction to 3-Cyclohexen-1-amine, 4-methyl-, (R)- (CAS No. 141484-09-5)

3-Cyclohexen-1-amine, 4-methyl-, (R)-, identified by its Chemical Abstracts Service (CAS) number 141484-09-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This enantiomerically pure amine derivative belongs to the class of cyclohexene-based amines, characterized by its unique structural and stereochemical properties. The presence of the (R) configuration at the chiral center imparts distinct reactivity and biological activity, making it a valuable intermediate in the development of novel therapeutic agents.

The compound’s molecular structure consists of a cyclohexene ring substituted with an amine group at the 1-position and a methyl group at the 4-position. The (R) configuration refers to the absolute stereochemistry assigned to the chiral center, which is critical for determining its biological interactions. This specificity is particularly relevant in drug design, where enantiomeric purity can significantly influence pharmacokinetics, efficacy, and safety profiles.

In recent years, 3-Cyclohexen-1-amine, 4-methyl-, (R)- has been explored as a key building block in synthetic chemistry. Its reactivity allows for further functionalization, enabling the construction of more complex molecules. Researchers have leveraged this compound in the synthesis of pharmacologically active scaffolds, including potential candidates for treating various diseases. The ability to introduce diverse substituents while maintaining enantiomeric purity makes it an attractive choice for medicinal chemists.

One of the most compelling aspects of 3-Cyclohexen-1-amine, 4-methyl-, (R)- is its role in developing bioactive molecules with targeted mechanisms of action. For instance, studies have demonstrated its utility in creating derivatives with antimicrobial and anti-inflammatory properties. The cyclohexene core is a common motif in natural products and drug candidates, often contributing to favorable pharmacokinetic profiles such as improved solubility and metabolic stability.

The stereochemical integrity of (R)-3-Cyclohexen-1-amine, 4-methyl- is particularly noteworthy. Enantiopure compounds are increasingly preferred in drug development due to their predictable biological behavior. The (R) configuration can influence how the molecule interacts with biological targets, such as enzymes or receptors. This specificity is crucial for optimizing drug efficacy while minimizing off-target effects. Recent advances in asymmetric synthesis have made it more feasible to produce enantiomerically pure compounds like this one on a scalable basis.

From a synthetic perspective, 3-Cyclohexen-1-amine, 4-methyl-, (R)- serves as a versatile precursor for constructing more intricate molecular architectures. Its amine functionality can participate in various transformations, including nucleophilic additions, cyclizations, and condensations. These reactions are fundamental to organic synthesis and allow for the creation of diverse chemical libraries. The compound’s incorporation into drug-like molecules has been reported in several patents and scientific publications.

The pharmaceutical industry has shown particular interest in (R)-3-Cyclohexen-1-amine, 4-methyl- due to its potential therapeutic applications. Researchers are investigating its derivatives as candidates for treating conditions such as neurodegenerative disorders and infectious diseases. The cyclohexene scaffold is known for its ability to modulate biological pathways through precise steric interactions. By tailoring the substituents on this core structure, scientists aim to develop molecules with enhanced potency and selectivity.

In addition to its pharmaceutical relevance, 3-Cyclohexen-1-amine, 4-methyl-, (R)- has implications in materials science and agrochemical research. Its unique chemical properties make it suitable for developing novel polymers or specialty chemicals with tailored functionalities. The compound���s ability to undergo selective reactions allows chemists to engineer materials with specific physical or chemical properties.

The synthesis of (R)-3-Cyclohexen-1-amine, 4-methyl- typically involves advanced catalytic methods that ensure high enantiomeric excess. Transition metal-catalyzed asymmetric reactions have been particularly effective in achieving this goal. These processes not only improve efficiency but also reduce waste generation, aligning with green chemistry principles. The growing emphasis on sustainable synthetic routes makes compounds like this one increasingly important.

Future research directions may explore new applications for 3-Cyclohexen-1-amine, 4-methyl-, (R)-, particularly in areas where stereochemical control is paramount. Advances in computational chemistry could further enhance the design of derivatives with optimized biological activity. Collaborative efforts between academia and industry will be essential to translate these findings into tangible therapeutic benefits.

In conclusion,3-Cyclohexen-1-amine, 4-methyl-, (R)- (CAS No. 141484-09-5) represents a significant advancement in synthetic and pharmaceutical chemistry. Its unique structural features and stereochemical purity make it a valuable asset for developing innovative treatments across multiple therapeutic domains. As research continues to uncover new applications for this compound,(R)-3-Cyclohexenylmethylamine is poised to play an increasingly important role in modern medicine.

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